

Synthesis and Characterization of N-(Benzyloxy)-2-nitrobenzenesulfonamide: A Technical Guide

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Compound of Interest

Compound Name: *N-(Benzyloxy)-2-nitrobenzenesulfonamide*

Cat. No.: *B1278174*

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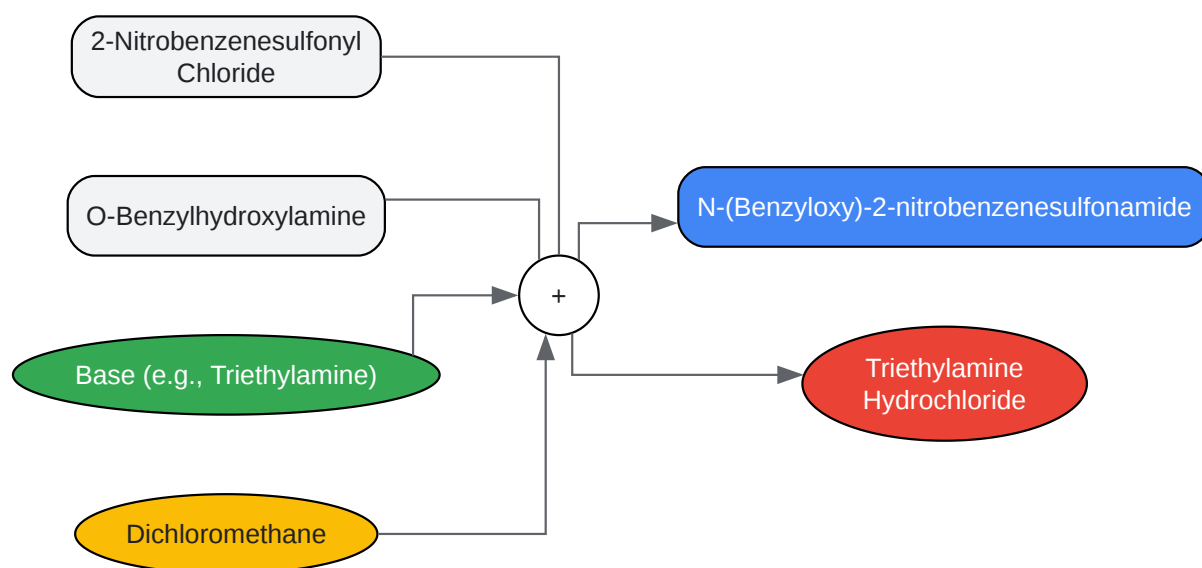
This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of **N-(Benzyloxy)-2-nitrobenzenesulfonamide**, a key intermediate in organic synthesis. This document details the experimental protocol for its preparation, presents a summary of its physicochemical and spectroscopic properties, and includes visualizations of the synthetic workflow.

Introduction

N-(Benzyloxy)-2-nitrobenzenesulfonamide is a valuable building block in medicinal chemistry and drug discovery. The presence of the benzyloxyamino group and the ortho-nitrobenzenesulfonyl moiety provides a versatile scaffold for the synthesis of a variety of complex molecules and potential therapeutic agents. The nitro group can be readily reduced to an amine, allowing for further functionalization, while the sulfonamide linkage offers a stable and synthetically tractable handle. This guide outlines a reliable method for the synthesis of this compound and provides the expected characterization data for its unambiguous identification.

Synthesis Pathway

The primary route for the synthesis of **N-(Benzyloxy)-2-nitrobenzenesulfonamide** involves the nucleophilic substitution reaction between 2-nitrobenzenesulfonyl chloride and O-benzylhydroxylamine. The reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.



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Caption: General reaction scheme for the synthesis.

Experimental Protocols

This section details the materials, equipment, and step-by-step procedure for the synthesis of **N-(Benzyloxy)-2-nitrobenzenesulfonamide**.

Materials and Equipment

- 2-Nitrobenzenesulfonyl chloride (1.0 equivalent)
- O-Benzylhydroxylamine hydrochloride (1.1 equivalents)
- Triethylamine (2.2 equivalents)
- Dichloromethane (CH₂Cl₂)

- 1N Hydrochloric acid (HCl)
- Saturated sodium chloride solution (Brine)
- Anhydrous magnesium sulfate (MgSO_4)
- Ethyl acetate
- Hexane
- Round-bottomed flask
- Magnetic stirrer and stir bar
- Ice-water bath
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

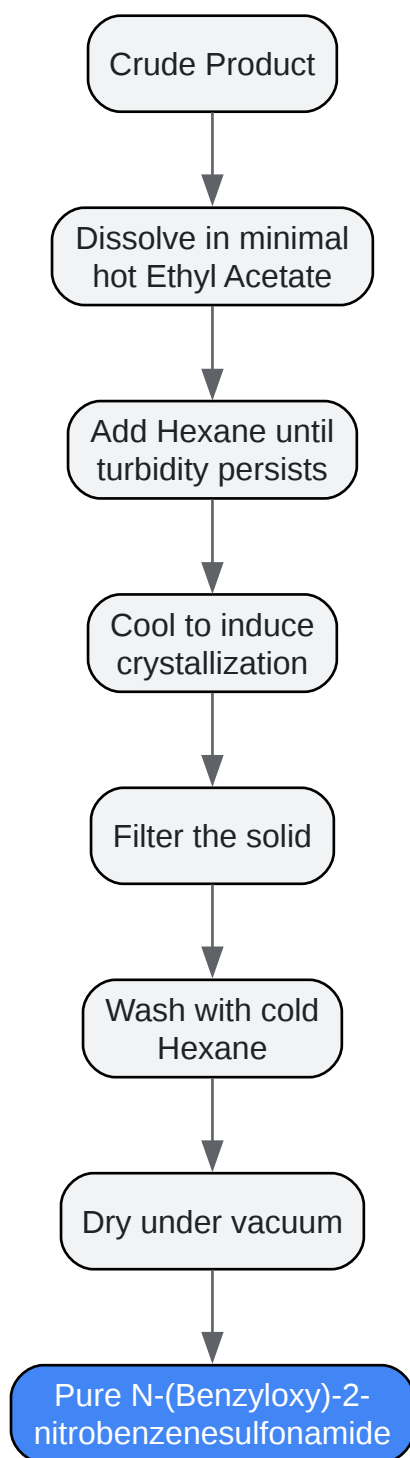
Synthetic Procedure

- **Reaction Setup:** In a round-bottomed flask equipped with a magnetic stirrer, suspend O-benzylhydroxylamine hydrochloride (1.1 equivalents) in dichloromethane.
- **Base Addition:** Cool the suspension in an ice-water bath and add triethylamine (2.2 equivalents). Stir the mixture for 10-15 minutes to generate the free O-benzylhydroxylamine in situ.
- **Addition of Sulfonyl Chloride:** To the cold, stirred mixture, add 2-nitrobenzenesulfonyl chloride (1.0 equivalent) portion-wise over 5-10 minutes.
- **Reaction:** After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

- **Workup:** Upon completion, quench the reaction by adding 1N hydrochloric acid. Transfer the mixture to a separatory funnel.
- **Extraction:** Separate the organic layer. Wash the organic layer sequentially with water and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification

The crude **N-(Benzyloxy)-2-nitrobenzenesulfonamide** can be purified by recrystallization from a mixture of ethyl acetate and hexane to afford the product as a solid.



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Caption: Purification by recrystallization workflow.

Characterization Data

The following tables summarize the key physicochemical and spectroscopic data for **N-(Benzyloxy)-2-nitrobenzenesulfonamide**.

Physicochemical Properties

Property	Value	Reference
Molecular Formula	C ₁₃ H ₁₂ N ₂ O ₅ S	[1]
Molecular Weight	308.31 g/mol	[1]
CAS Number	77925-80-5	[1]
Appearance	Expected to be a solid	
Purity (typical)	>95%	[1]

Spectroscopic Data

The structural confirmation of **N-(Benzyloxy)-2-nitrobenzenesulfonamide** is achieved through a combination of spectroscopic methods.

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹ H NMR (Expected Chemical Shifts in CDCl ₃)	
Proton	Expected δ (ppm)
Aromatic (2-nitrophenyl)	7.5 - 8.2 (m, 4H)
Aromatic (benzyl)	7.2 - 7.4 (m, 5H)
-CH ₂ -	~5.0 (s, 2H)
-NH-	Broad singlet

¹³ C NMR (Expected Chemical Shifts in CDCl ₃)	
Carbon	Expected δ (ppm)
Aromatic (C-NO ₂)	~148
Aromatic (C-S)	~135
Aromatic (other)	124 - 134
Aromatic (benzyl ipso-C)	~135
Aromatic (benzyl)	128 - 129
-CH ₂ -	~78

4.2.2. Infrared (IR) Spectroscopy

Functional Group	Expected Wavenumber (cm ⁻¹)
N-H Stretch	3200 - 3400
Aromatic C-H Stretch	3000 - 3100
Asymmetric SO ₂ Stretch	1340 - 1360
Symmetric SO ₂ Stretch	1150 - 1170
Asymmetric NO ₂ Stretch	1520 - 1540
Symmetric NO ₂ Stretch	1345 - 1365
C-N Stretch	1180 - 1360

4.2.3. Mass Spectrometry (MS)

Technique	Expected m/z
ESI-MS	[M+H] ⁺ : 309.05
	[M+Na] ⁺ : 331.03
Fragmentation	Loss of SO ₂ (m/z 64) is a characteristic fragmentation pathway for aromatic sulfonamides.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis and characterization of **N-(Benzyloxy)-2-nitrobenzenesulfonamide**. The outlined procedures and compiled data will be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development, facilitating the efficient and reliable production of this important chemical intermediate. The provided spectroscopic data, based on analogous compounds, offers a strong basis for the structural verification of the synthesized product.

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References

- 1. N-(Benzyloxy)-2-nitrobenzenesulfonamide 95% | CAS: 77925-80-5 | AChemBlock [achemblock.com]
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